

Structure and chemical composition of DOPE-PEG-Azide MW 2000

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Compound of Interest

Compound Name: DOPE-PEG-Azide, MW 2000

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An In-Depth Technical Guide to DOPE-PEG-Azide MW 2000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical composition, and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000). This versatile bifunctional lipid is a cornerstone in the development of advanced drug delivery systems, offering a unique combination of a lipid anchor for nanoparticle formulation and a reactive azide group for bioconjugation via "click chemistry."

Core Structure and Chemical Composition

DOPE-PEG-Azide MW 2000 is an amphiphilic molecule meticulously designed for seamless integration into lipid-based nanoparticles and subsequent surface functionalization.^[1] Its structure comprises three key components:

- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A phospholipid that serves as a hydrophobic anchor, enabling the molecule to stably incorporate into the lipid bilayer of liposomes and other lipid nanoparticles.

- **Polyethylene Glycol (PEG) Linker (MW \approx 2000 Da):** A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG linker provides a steric barrier, often referred to as a "stealth" coating, which can reduce recognition by the mononuclear phagocyte system and prolong the circulation half-life of nanoparticles in vivo.
- **Azide (N_3) Group:** A terminal functional group that is highly reactive towards alkynes and cyclooctynes. This allows for the covalent attachment of a wide array of molecules, such as targeting ligands, imaging agents, and therapeutic proteins, through highly efficient and specific click chemistry reactions.

The chemical name for this compound is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000].[2]

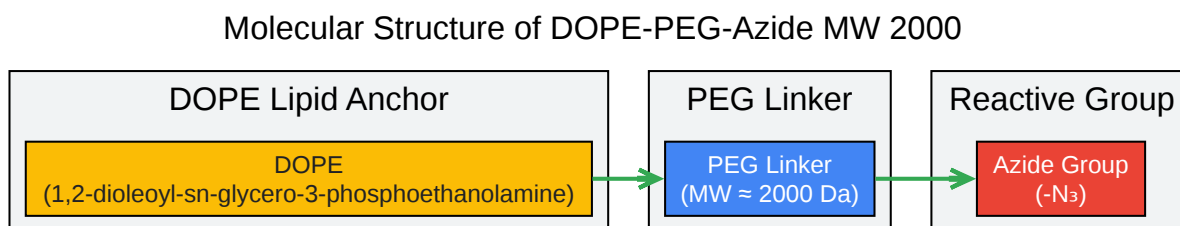
Quantitative Data Summary

The following table summarizes the key quantitative data for DOPE-PEG-Azide MW 2000, compiled from various suppliers. Note that the molecular weight is an average due to the polydispersity of the PEG chain.

Property	Value
Full Chemical Name	1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000]
Average Molecular Weight	\sim 2812.49 g/mol
Molecular Formula	$C_{132}H_{260}N_5O_{54}P$
Percent Composition	C: 56.37%, H: 9.32%, N: 2.49%, O: 30.72%, P: 1.10%
Purity	>95% (typically determined by HPLC)
Physical State	White to off-white solid
Storage Temperature	-20°C

Molecular Structure Visualization

The structure of DOPE-PEG-Azide MW 2000 can be represented as a modular assembly of its core components. The following diagram illustrates this molecular architecture.



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A diagram of the DOPE-PEG-Azide MW 2000 molecular structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of DOPE-PEG-Azide MW 2000 are often proprietary. However, this section outlines representative methodologies based on the scientific literature for the synthesis of similar lipid-PEG conjugates and their subsequent analysis.

Synthesis of Lipid-PEG-Azide Conjugates

The synthesis of lipid-PEG-azide conjugates typically involves a multi-step process. A general approach is the reaction of a phospholipid, such as DOPE, with a pre-functionalized PEG linker that already contains an azide group.

A representative synthesis could involve the following steps:

- **Activation of the PEG-Azide linker:** An azide-terminated PEG with a carboxylic acid group at the other end is activated using carbodiimide chemistry, for example, with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
- **Conjugation to the Lipid:** The activated PEG-azide (NHS ester) is then reacted with the primary amine of the DOPE headgroup in an organic solvent, often with a non-nucleophilic base like triethylamine, to form a stable amide bond.

- Purification: The final product is purified using techniques such as column chromatography or dialysis to remove unreacted starting materials and byproducts.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of DOPE-PEG-Azide.

- Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. The lipid-PEG conjugate is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution.
- Representative Protocol:
 - Column: C18 column.[3][4][5]
 - Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium acetate).[3][5]
 - Detector: An Evaporative Light Scattering Detector (ELSD) is often used for lipids and polymers that lack a strong UV chromophore.[3][4][5] A Charged Aerosol Detector (CAD) can also be employed.
 - Expected Outcome: A major peak corresponding to the DOPE-PEG-Azide conjugate, with purity typically exceeding 95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{31}P NMR are powerful tools for structural confirmation.

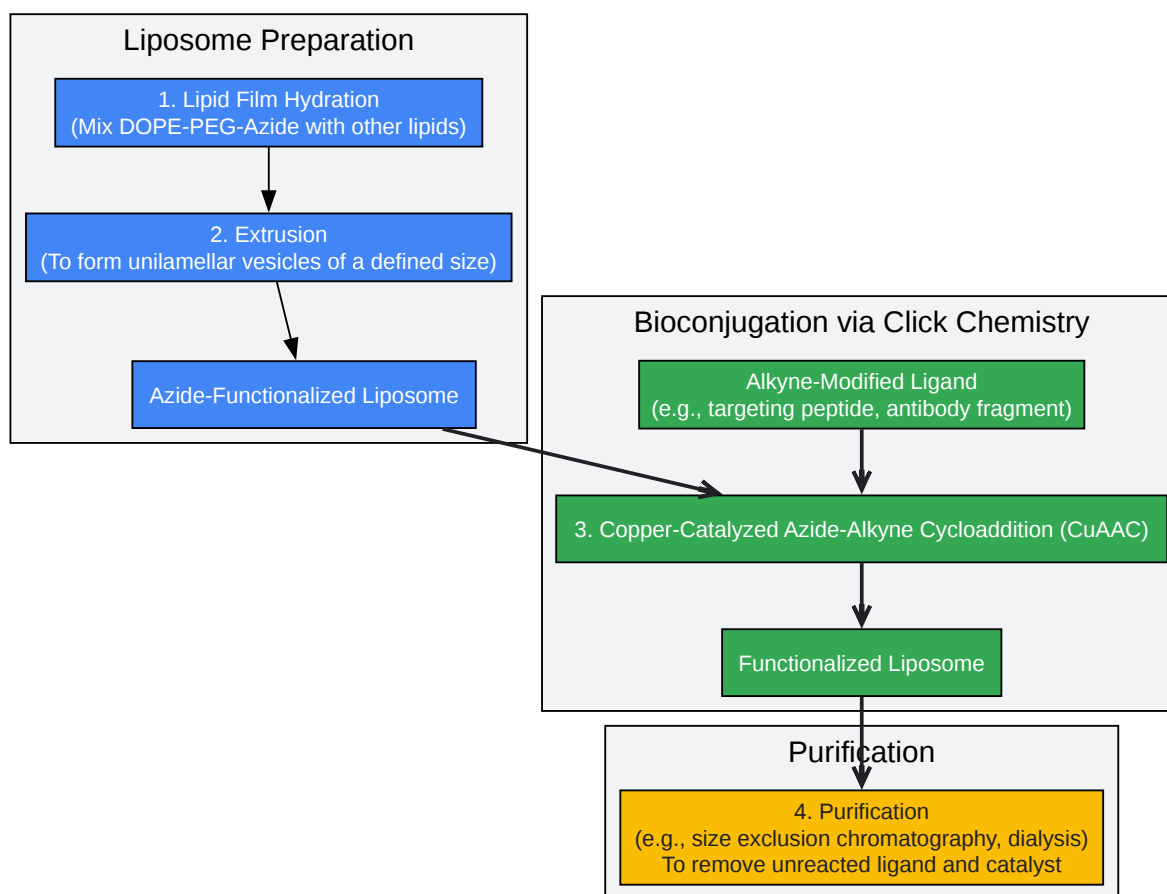
- ^1H NMR: Confirms the presence of characteristic peaks for the different components of the molecule.
 - DOPE: Signals from the fatty acid chains (oleoyl groups) and the glycerol backbone.
 - PEG: A large, characteristic peak for the repeating ethylene glycol units.[6][7]
 - Azide: The presence of the azide group can be inferred from the chemical shifts of the adjacent methylene protons.

- ^{31}P NMR: Confirms the presence of the phosphate group in the phospholipid headgroup, typically showing a single peak.[\[8\]](#)
- Solvent: Deuterated chloroform (CDCl_3) or a mixture of deuterated solvents to ensure solubility.

Experimental Workflow: Liposome Formulation and Bioconjugation

A primary application of DOPE-PEG-Azide is the preparation of functionalized liposomes for targeted drug delivery. The following diagram outlines a typical experimental workflow.

Experimental Workflow: Liposome Formulation and Click Chemistry



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A workflow for creating functionalized liposomes using DOPE-PEG-Azide.

This workflow demonstrates the seamless integration of DOPE-PEG-Azide into a liposomal formulation, followed by the specific and efficient attachment of a desired ligand via a copper-catalyzed click reaction.^{[9][10][11][12]} This methodology is highly modular and can be adapted

for a wide range of targeting moieties and therapeutic payloads. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for applications where the presence of copper may be a concern.[13]

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